molecular formula C14H8N2 B3069179 5,5'-Diethynyl-2,2'-bipyridine CAS No. 162318-26-5

5,5'-Diethynyl-2,2'-bipyridine

Cat. No. B3069179
CAS RN: 162318-26-5
M. Wt: 204.23 g/mol
InChI Key: WHWUWIBHXHJDHB-UHFFFAOYSA-N
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Description

“5,5’-Diethynyl-2,2’-bipyridine” is a compound with the molecular formula C14H8N2 . It is also known by other synonyms such as 5,5’-diethynyl-2,2’-bipyridyl and 5,5’-bis-ethynyl-2,2’-bipyridine . It is frequently used as a linker in Covalent Organic Framework (COFs) research .


Molecular Structure Analysis

The molecular weight of “5,5’-Diethynyl-2,2’-bipyridine” is 204.23 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is WHWUWIBHXHJDHB-UHFFFAOYSA-N . The Canonical SMILES, a line notation for encoding molecular structures, is C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C .


Physical And Chemical Properties Analysis

“5,5’-Diethynyl-2,2’-bipyridine” has a molecular weight of 204.23 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 25.8 Ų . The Heavy Atom Count is 16 .

Scientific Research Applications

Intermediate in Organic Synthesis and Pharmaceuticals

5,5’-Diethynyl-2,2’-bipyridine is widely used as an intermediate in organic synthesis and pharmaceuticals . It plays a crucial role in the synthesis of complex organic molecules that are used in various pharmaceutical applications.

Raw Material in the Synthesis of Dyestuffs

This compound serves as a raw material in the synthesis of dyestuffs . Dyestuffs are substances that impart color to a material. The 5,5’-Diethynyl-2,2’-bipyridine compound, due to its unique chemical structure, can be used to synthesize dyes with specific properties.

Agrochemicals Production

5,5’-Diethynyl-2,2’-bipyridine is also used in the production of agrochemicals . These chemicals are used in agriculture to enhance crop yield and protect crops from pests and diseases.

Ligand in Coordination Chemistry

One significant application of 5,5’-Diethynyl-2,2’-bipyridine is in coordination chemistry . It can act as a ligand, forming coordination complexes with transition metals. These complexes have various applications in catalysis, materials science, and medicinal chemistry.

Catalyst in Chemical Reactions

The compound is utilized in the synthesis of a green and red emitting heterotrinuclear complex . This complex displays typical red Eu(III) emission when excited at 345 nm. However, it also shows green emission when excited at 464 nm, making it an interesting candidate for full-color display applications .

Optoelectronic Applications

The introduction of heavy transition metals such as platinum (Pt) into these systems, with their associated high spin–orbit coupling (SOC), facilitates intersystem-crossing (ISC) of the excited singlet state S1 to the lower-lying triplet state T1 . As a result, highly efficient photoluminescence quantum yields (PLQY) approaching 100% efficiency at ambient temperature are achievable . Hence, in electroluminescence experiments, Pt(II) complexes can be used in efficient optoelectronic applications .

Safety and Hazards

When handling “5,5’-Diethynyl-2,2’-bipyridine”, it is advised to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of skin contact, wash with plenty of water . If swallowed, immediately call a poison center or doctor .

properties

IUPAC Name

5-ethynyl-2-(5-ethynylpyridin-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c1-3-11-5-7-13(15-9-11)14-8-6-12(4-2)10-16-14/h1-2,5-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUWIBHXHJDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Diethynyl-2,2'-bipyridine

Synthesis routes and methods I

Procedure details

Subsequently, the obtained 5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridyl (120 mg, 0.34 mmol) and potassium fluoride (KF: 42 mg, 0.72 mmol) were added with dist. methanol (MeOH: 12 mL). The resultant mixture was then stirred under a nitrogen atmosphere at room temperature for 11 hours to obtain a reaction mixture. After that, an organic layer in the reaction mixture was then concentrated to obtain a crude product (II). Subsequently, the obtained crude product (II) was separated and purified by silica gel column chromatography (CH2Cl2=100) to obtain 5,5′-diethynyl-2,2′-bipyridyl (59.5 mg, 85% yield (in two steps)).
Name
5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridyl
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4 (390 mg, 1.12 mmol) was dissolved in a mixture of 40 ml MeOH and 10 ml THF; then KF powder (400 mg, 6.88 mmol) was added and the solution was stirred at room temperature overnight. Subsequently, the solvents were removed under reduced pressure. The residue was redissolved in 200 ml CH2Cl2 and washed four times with 100 ml H2O each, in order to remove inorganic salts. The organic phase was dried over Na2SO4, concentrated under reduced pressure and purified by silica flash column chromatography (eluent: CH2Cl2) to yield a colorless powder of 204 mg (1.0 mmol, 81%) pure 5. 1H NMR (CDCl3, 250 MHz): δ=8.76 (d, 2H, JHH=1.0 Hz, bpy-H), 8.39 (d, 2H, JHH=6.0 Hz, bpy-H), 7.90 (dd, 2H, JHH=1.1 Hz, 5.1 Hz, bpy-H), 3.31 (s, 2H, bpy-CCH).
Name
4
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-Diethynyl-2,2'-bipyridine
Reactant of Route 2
5,5'-Diethynyl-2,2'-bipyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Q & A

Q1: What makes 5,5'-Diethynyl-2,2'-bipyridine such a useful building block in materials chemistry?

A1: 5,5'-Diethynyl-2,2'-bipyridine possesses two key features that make it highly attractive for material design:

  • Bipyridine Unit: This moiety is renowned for its ability to strongly coordinate to various metal ions. This coordination forms the basis for creating diverse metal-organic frameworks and coordination polymers with tailored properties. [, , , , , , ]
  • Ethynyl Groups: These terminal alkynes are versatile handles for further functionalization. They readily participate in Sonogashira cross-coupling reactions, allowing for the extension of the molecule's conjugation and the introduction of various substituents. [, , , , ]

Q2: Can you provide specific examples of how 5,5'-Diethynyl-2,2'-bipyridine has been used to create luminescent materials?

A2: Certainly, here are a couple of illustrations:

  • Tetranuclear Organogold(I) Macrocycles: Researchers have synthesized macrocyclic structures using 5,5'-Diethynyl-2,2'-bipyridine as a bridging ligand and gold(I) ions. These complexes exhibit dual luminescence and can efficiently sensitize ytterbium(III) luminescence through energy transfer processes. []
  • Hybrid Pt-Ir Polymers: By reacting 5,5'-Diethynyl-2,2'-bipyridine with platinum(II) and iridium(III) precursors, researchers have produced luminescent conjugated polymers. These polymers display hybrid excited states with characteristics derived from both the platinum and iridium chromophores. []

Q3: How does the incorporation of 5,5'-Diethynyl-2,2'-bipyridine into poly(dithiafulvene)s influence their electronic properties?

A3: Introducing 5,5'-Diethynyl-2,2'-bipyridine units into poly(dithiafulvene)s leads to interesting changes in their electronic behavior:

  • Reduced Donor Strength: The electron-accepting nature of the bipyridine unit relative to a benzene analogue results in a polymer with weaker electron-donating properties. []
  • Intramolecular Charge Transfer: The presence of both electron-rich dithiafulvene and electron-deficient bipyridine units within the polymer backbone facilitates intramolecular charge transfer, which can be observed spectroscopically. []
  • Enhanced Conductivity: The intramolecular charge transfer interactions contribute to an unusually high electrical conductivity (3.1 × 10-4 S/cm) in the undoped state of the polymer. []

Q4: Beyond luminescent materials, what other applications are being explored for polymers incorporating 5,5'-Diethynyl-2,2'-bipyridine?

A4: The ability of 5,5'-Diethynyl-2,2'-bipyridine to bind metal ions makes its polymers promising for applications beyond light emission:

  • Metallo-supramolecular Networks: Researchers are investigating the use of 5,5'-Diethynyl-2,2'-bipyridine-containing poly(p-phenylene ethynylene)s to create three-dimensional networks by complexing the bipyridine units with various transition metal ions. These networks show potential in optoelectronics. []

Q5: Are there any challenges associated with working with 5,5'-Diethynyl-2,2'-bipyridine and its derivatives?

A5: Yes, a few challenges exist:

  • Solubility: The extended conjugated systems in polymers incorporating 5,5'-Diethynyl-2,2'-bipyridine can lead to limited solubility, potentially hindering processing and applications. Researchers often introduce bulky alkyl substituents to improve solubility. []

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